molecular formula C14H24OSi B11944947 (4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one CAS No. 85808-04-4

(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one

Cat. No.: B11944947
CAS No.: 85808-04-4
M. Wt: 236.42 g/mol
InChI Key: YDTZANZKGPAOQX-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one is an organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the allylation of a cyclohexenone derivative, followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The allyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one: shares similarities with other cyclohexenone derivatives, such as:

Uniqueness

The unique combination of the allyl and trimethylsilyl groups in (4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

85808-04-4

Molecular Formula

C14H24OSi

Molecular Weight

236.42 g/mol

IUPAC Name

(4S,5S)-4-prop-2-enyl-5-(2-trimethylsilylethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C14H24OSi/c1-5-6-12-7-8-14(15)11-13(12)9-10-16(2,3)4/h5,7-8,12-13H,1,6,9-11H2,2-4H3/t12-,13-/m1/s1

InChI Key

YDTZANZKGPAOQX-CHWSQXEVSA-N

Isomeric SMILES

C[Si](C)(C)CC[C@@H]1CC(=O)C=C[C@H]1CC=C

Canonical SMILES

C[Si](C)(C)CCC1CC(=O)C=CC1CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.